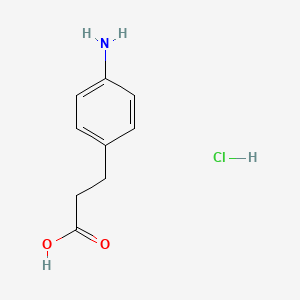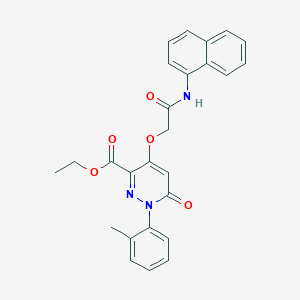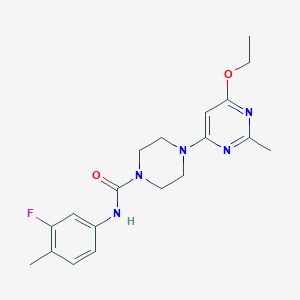
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide, also known as BPH-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydroxamic acid derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Applications De Recherche Scientifique
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins and resulting in the activation of gene expression.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-microbial effects against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have off-target effects on other enzymes, which can complicate its use in specific assays.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-cancer effects, and further research could explore its potential as a cancer therapeutic. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. Finally, the use of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of gene expression. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. While there are limitations to using 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in lab experiments, its stable synthesis and well-understood mechanism of action make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with ethyl chloroformate to yield 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. This method has been optimized to produce high yields of pure 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-8-3-2-7(10)4-6(8)5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUASCFRASOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C/C(=N\O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)
![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)


![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)



![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)
